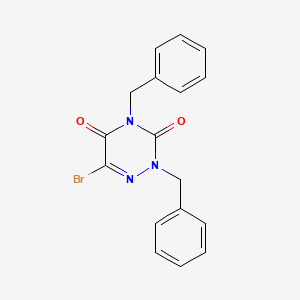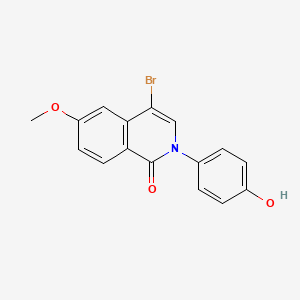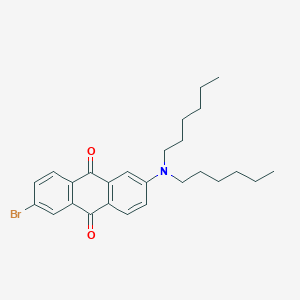
2-Bromo-6-(dihexylamino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(dihexylamino)anthracene-9,10-dione: (CAS No. 919992-00-0) belongs to the class of anthracenedione derivatives. Its chemical formula is C26H32BrNO2 , and its molecular weight is 470.44 g/mol . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the bromination of 9,10-anthracenedione, followed by the introduction of the dihexylamino group. The exact synthetic route may vary, but this general strategy provides a starting point.
Reaction Conditions::- Bromination: The bromination step typically uses bromine or a brominating agent in an appropriate solvent.
- Dihexylamino Group Introduction: The dihexylamine is added under controlled conditions, often using a base or Lewis acid catalyst.
Industrial Production:: While industrial-scale production details are proprietary, laboratories can synthesize this compound for research purposes.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: It can undergo oxidation reactions due to the presence of the quinone moiety.
Reduction: Reduction reactions may occur, converting the quinone to its corresponding hydroquinone.
Substitution: The bromine atom can participate in substitution reactions.
Bromine: Used for bromination.
Hydride Reducing Agents: For reduction.
Amines: For substitution.
Major Products:: The major products depend on the specific reaction conditions. Oxidation yields the quinone form, while reduction leads to the hydroquinone form.
Applications De Recherche Scientifique
Chemistry::
Fluorescent Probes: Due to its aromatic structure, it can serve as a fluorescent probe in analytical chemistry.
Organic Synthesis: Used as a building block in organic synthesis.
Biological Stains: Its fluorescence properties make it useful for staining biological samples.
Antitumor Properties: Some anthracenedione derivatives exhibit antitumor activity.
Dye Industry: Used in dye synthesis.
Mécanisme D'action
The exact mechanism remains an active area of research. its quinone structure suggests potential interactions with cellular redox systems and enzymes.
Comparaison Avec Des Composés Similaires
While 2-Bromo-6-(dihexylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, other anthracenedione derivatives like 9,10-anthracenedione (CAS No. 84-65-1) share similar structural features . the dihexylamino substitution sets it apart.
Propriétés
Numéro CAS |
919992-00-0 |
|---|---|
Formule moléculaire |
C26H32BrNO2 |
Poids moléculaire |
470.4 g/mol |
Nom IUPAC |
2-bromo-6-(dihexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H32BrNO2/c1-3-5-7-9-15-28(16-10-8-6-4-2)20-12-14-22-24(18-20)26(30)21-13-11-19(27)17-23(21)25(22)29/h11-14,17-18H,3-10,15-16H2,1-2H3 |
Clé InChI |
POMFVAMFELCFKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CCCCCC)C1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








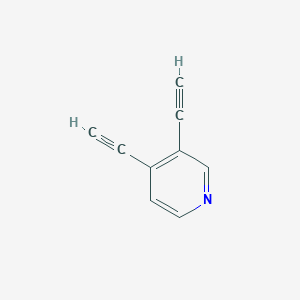
![Ethyl9-azadispiro[2.2.56.23]tridecane-1-carboxylate](/img/structure/B13125350.png)
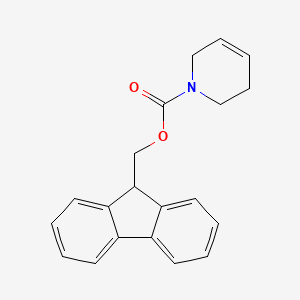
![1,4,5,8-Tetraamino-2,6-bis[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13125358.png)
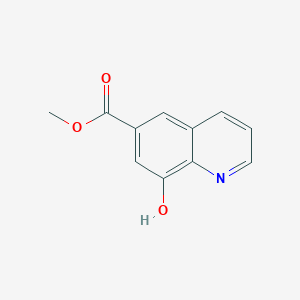
![4,7-Dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B13125371.png)
